molecular formula C14H12Cl2O3S B2687956 2,5-Dichlorophenyl 3,4-dimethylbenzene-1-sulfonate CAS No. 2380032-78-8

2,5-Dichlorophenyl 3,4-dimethylbenzene-1-sulfonate

Cat. No.: B2687956
CAS No.: 2380032-78-8
M. Wt: 331.21
InChI Key: ZLUYOFJDJHCOTL-UHFFFAOYSA-N
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Description

This compound is characterized by the presence of two chlorine atoms, two methyl groups, and a sulfonate group attached to a benzene ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichlorophenyl 3,4-dimethylbenzene-1-sulfonate typically involves the sulfonation of 2,5-dichlorophenyl 3,4-dimethylbenzene. This process can be carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents under controlled conditions to ensure the selective formation of the sulfonate group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichlorophenyl 3,4-dimethylbenzene-1-sulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The sulfonate group can be reduced under specific conditions to form sulfinates or sulfides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products Formed

The major products formed from these reactions include substituted benzene derivatives, carboxylic acids, sulfinates, and sulfides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,5-Dichlorophenyl 3,4-dimethylbenzene-1-sulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,5-Dichlorophenyl 3,4-dimethylbenzene-1-sulfonate exerts its effects involves interactions with specific molecular targets and pathways. The sulfonate group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The chlorine atoms and methyl groups may also contribute to the compound’s overall reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichlorophenyl 4-methylbenzene-1-sulfonate
  • 2,4-Dichlorophenyl 3,4-dimethylbenzene-1-sulfonate
  • 2,5-Dichlorophenyl 3-methylbenzene-1-sulfonate

Uniqueness

2,5-Dichlorophenyl 3,4-dimethylbenzene-1-sulfonate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of two chlorine atoms and two methyl groups on the benzene ring, along with the sulfonate group, makes it a versatile compound for various applications and reactions .

Properties

IUPAC Name

(2,5-dichlorophenyl) 3,4-dimethylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2O3S/c1-9-3-5-12(7-10(9)2)20(17,18)19-14-8-11(15)4-6-13(14)16/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUYOFJDJHCOTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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